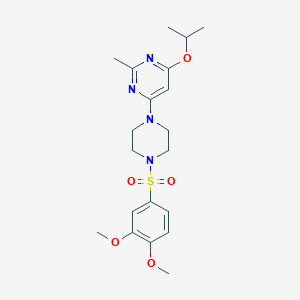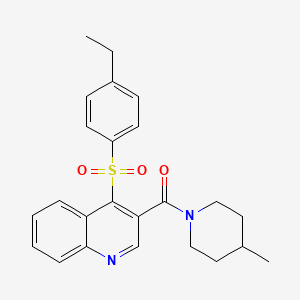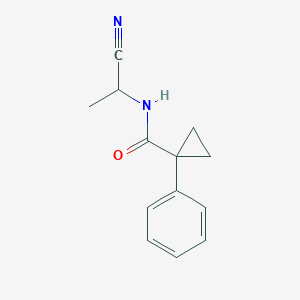
N-(pyridin-4-ylmethyl)cyclopentanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine is a compound that combines the properties of oxalic acid and N-(pyridin-4-ylmethyl)cyclopentanamine Oxalic acid is a dicarboxylic acid known for its role in various chemical reactions and its presence in many plants N-(pyridin-4-ylmethyl)cyclopentanamine is an organic compound that features a pyridine ring attached to a cyclopentane ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)cyclopentanamine oxalate typically involves the reaction of N-(pyridin-4-ylmethyl)cyclopentanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine has several scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(pyridin-4-ylmethyl)cyclopentanamine oxalate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine structure but lacks the cyclopentane ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group attached to the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative of the parent compound.
Uniqueness
Oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine is unique due to the presence of both oxalic acid and the N-(pyridin-4-ylmethyl)cyclopentanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
1158746-37-2; 626210-39-7 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.297 |
Nom IUPAC |
oxalic acid;N-(pyridin-4-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C11H16N2.C2H2O4/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;3-1(4)2(5)6/h5-8,11,13H,1-4,9H2;(H,3,4)(H,5,6) |
Clé InChI |
XHPPVRHKZHLNRC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)
![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)
![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)
![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)
![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)
![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)

![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)


![N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2730817.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

